Benzenesulfonamide, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl-

Description

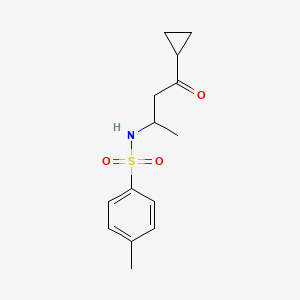

Benzenesulfonamide derivatives are a chemically diverse class of compounds with significant pharmacological and structural applications. The compound "Benzenesulfonamide, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl-" features a benzenesulfonamide core substituted with a 4-methyl group and an N-linked 3-cyclopropyl-1-methyl-3-oxopropyl side chain.

Properties

CAS No. |

654643-37-5 |

|---|---|

Molecular Formula |

C14H19NO3S |

Molecular Weight |

281.37 g/mol |

IUPAC Name |

N-(4-cyclopropyl-4-oxobutan-2-yl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C14H19NO3S/c1-10-3-7-13(8-4-10)19(17,18)15-11(2)9-14(16)12-5-6-12/h3-4,7-8,11-12,15H,5-6,9H2,1-2H3 |

InChI Key |

GCRBQEUXLOWEBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)CC(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl- typically involves multiple steps:

Formation of the Benzenesulfonamide Core: This can be achieved by reacting benzenesulfonyl chloride with an amine under basic conditions.

Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl-containing reagents and appropriate catalysts.

Addition of the Methyl and Oxopropyl Groups: These groups can be introduced through alkylation and oxidation reactions, respectively.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and cyclopropyl groups.

Reduction: Reduction reactions can occur at the oxopropyl group, converting it to a hydroxyl group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols.

Substitution Products: Various substituted sulfonamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May serve as a probe for studying enzyme interactions.

Medicine: Potential use as an antibiotic or anti-inflammatory agent.

Industry: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can disrupt essential biochemical pathways in microorganisms or cells.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Benzenesulfonamide Derivatives

Pharmacological Activity

The antihyperglycemic activity of benzenesulfonamides is strongly influenced by substituents. Compounds VIIo–VIIr () exhibit 44–52% glucose reduction, comparable to gliclazide (51%). The target compound’s cyclopropyl group may modulate interactions with sulfonylurea receptors (SUR1), though empirical data are needed to confirm this hypothesis .

Crystallographic and Hydrogen-Bonding Patterns

Hydrogen-bonding networks, critical for crystal packing and biological interactions, vary with substituents:

Biological Activity

Benzenesulfonamides are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. The compound Benzenesulfonamide, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl- has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Benzenesulfonamide, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl- is represented by the molecular formula . Its structure includes a benzenesulfonamide moiety with a cyclopropyl group and a methyl ketone substituent, which may influence its biological activity.

Antimicrobial Activity

Research has shown that various benzenesulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies indicate that certain sulfonamide derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The compound N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl has been evaluated for its antimicrobial efficacy, with findings suggesting a comparable potency to established antibiotics .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4a | 6.67 | E. coli |

| 4h | 6.63 | S. aureus |

Anti-inflammatory Activity

In vivo studies have demonstrated that benzenesulfonamide derivatives can reduce inflammation in animal models. For example, compounds similar to N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl have shown significant inhibition of carrageenan-induced paw edema in rats. The anti-inflammatory effects are attributed to the modulation of inflammatory mediators and pathways .

Cardiovascular Effects

A study utilizing an isolated rat heart model investigated the impact of benzenesulfonamides on perfusion pressure and coronary resistance. The results indicated that certain derivatives could significantly decrease perfusion pressure compared to control conditions. Specifically, modifications in the benzenesulfonamide structure influenced its interaction with calcium channels, potentially leading to vasodilatory effects .

The mechanisms underlying the biological activity of benzenesulfonamides are multifaceted:

- Antimicrobial Mechanism : Inhibition of bacterial folic acid synthesis is a well-documented pathway for sulfonamides.

- Anti-inflammatory Mechanism : Involves the inhibition of pro-inflammatory cytokines and modulation of immune responses.

- Cardiovascular Mechanism : Interaction with calcium channels may lead to reduced vascular resistance and improved blood flow.

Case Studies

- Study on Antimicrobial Efficacy : A series of benzenesulfonamide derivatives were synthesized and tested against common pathogens. The study concluded that structural variations significantly impacted antimicrobial potency.

- Cardiovascular Study : An isolated rat heart study revealed that specific benzenesulfonamides could effectively lower coronary resistance, suggesting potential therapeutic applications in managing cardiovascular diseases.

Q & A

Q. What are the recommended synthetic routes and purification methods for this benzenesulfonamide derivative?

A robust synthesis involves refluxing precursor compounds in ethanol with catalytic acid (e.g., HCl), followed by vacuum evaporation and recrystallization from ethanol to achieve high purity. Characterization should include (e.g., δ 7.72 ppm for aromatic protons) and mass spectrometry (e.g., EI-MS: m/z = 256.4 [M+H]) to confirm molecular identity . For derivatives with complex substituents, orthogonal protection/deprotection strategies may be required to avoid side reactions.

Q. How can crystallization conditions be optimized for structural determination?

Use solvent vapor diffusion in mixed solvents (e.g., ethanol/water) to grow single crystals. Key parameters include controlling supersaturation via slow evaporation and maintaining temperatures between 20–25°C. Physical properties such as density (1.3–1.4 g/cm) and boiling point (~420–750°C) inform solvent selection . SHELXL (via SHELX suite) is recommended for refining crystallographic data, leveraging its robust handling of high-resolution datasets .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Combine single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure solution and refinement, ensuring R-factors < 5%. Validate hydrogen atom placement using ORTEP-III for thermal ellipsoid visualization . Cross-validate with -derived torsion angles and DFT-calculated geometries to resolve ambiguities in electron density maps .

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?

Apply graph set analysis (e.g., Etter’s formalism) to categorize hydrogen bonds into patterns like D (donor), A (acceptor), and R (8) rings. Use Mercury software to generate interaction maps and quantify bond lengths/angles. For example, sulfonamide N–H···O interactions often form chains, while cyclopropyl C–H···π contacts may stabilize layered packing . SHELXL’s restraints can model disordered hydrogen bonds in low-symmetry space groups .

Q. What methodologies are effective for evaluating pharmacological activity, such as COL3A1 inhibition?

Employ in silico docking (e.g., AutoDock Vina) to predict binding affinities to COL3A1’s active site, focusing on sulfonamide–protein interactions. Validate with SPR assays to measure kinetic parameters (, ). Structure-activity relationship (SAR) studies should compare substituent effects (e.g., cyclopropyl vs. isobutyl groups) on inhibitory potency, as seen in related benzenesulfonamide inhibitors .

Q. How should researchers address contradictions between computational predictions and experimental data?

Reconcile discrepancies (e.g., predicted vs. observed binding modes) by performing multi-scale simulations (QM/MM for ligand interactions) and high-resolution SC-XRD (<1.0 Å) to resolve atomic positions. Use PLATON’s ADDSYM to check for missed symmetry elements that might skew structural interpretations . Cross-validate NMR-derived solution-state conformers with solid-state XRD data .

Q. What strategies resolve polymorphism or twinning issues during crystallographic studies?

For twinned crystals, employ SHELXD’s twin law refinement and HKLF5 format for data integration. Polymorph screening via high-throughput crystallization (e.g., 96-well plates) identifies stable forms. Hydrogen-bond propensity calculations (using Mercury’s tools) predict dominant packing motifs, guiding solvent selection . For ambiguous cases, synchrotron radiation can enhance data resolution .

Q. How can the compound’s selectivity for biological targets be assessed?

Use competitive binding assays (e.g., fluorescence polarization) against off-target proteins (e.g., other sulfonamide-binding enzymes). Pair with molecular dynamics simulations to analyze binding pocket flexibility. For example, cyclopropyl groups may enhance selectivity by sterically blocking non-target interactions, as observed in COL3A1 inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.